molecular formula C6H3BrClF2N B13565976 3-Bromo-6-chloro-2-(difluoromethyl)pyridine

3-Bromo-6-chloro-2-(difluoromethyl)pyridine

Cat. No.: B13565976
M. Wt: 242.45 g/mol
InChI Key: HZRQLUMDHQILBQ-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H3BrClF2N It is a pyridine derivative, characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-(difluoromethyl)pyridine typically involves the halogenation of a pyridine precursor. One common method includes the reaction of 2-chloro-3-(difluoromethyl)pyridine with bromine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These reactors allow precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions produce biaryl compounds .

Scientific Research Applications

3-Bromo-6-chloro-2-(difluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-(difluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine, chlorine, and difluoromethyl groups can influence its binding affinity and specificity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-chloro-2-(difluoromethyl)pyridine is unique due to the specific arrangement of its substituents on the pyridine ring. This arrangement can lead to distinct chemical reactivity and biological activity compared to similar compounds. Its unique properties make it a valuable tool in various fields of research and industry .

Properties

Molecular Formula

C6H3BrClF2N

Molecular Weight

242.45 g/mol

IUPAC Name

3-bromo-6-chloro-2-(difluoromethyl)pyridine

InChI

InChI=1S/C6H3BrClF2N/c7-3-1-2-4(8)11-5(3)6(9)10/h1-2,6H

InChI Key

HZRQLUMDHQILBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)C(F)F)Cl

Origin of Product

United States

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